molecular formula C14H17NO3S B11714947 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one

1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one

Cat. No.: B11714947
M. Wt: 279.36 g/mol
InChI Key: HCNLPXBIOQMAFG-UHFFFAOYSA-N
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Description

1-Methyl-2-tosyl-2-azabicyclo[320]heptan-7-one is a compound of significant interest in the field of organic chemistry This compound features a bicyclic structure with a tosyl group attached, making it a versatile intermediate in various chemical reactions

Preparation Methods

The synthesis of 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one can be achieved through several routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures. Another method involves the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, which serves as advanced building blocks for drug discovery .

Chemical Reactions Analysis

1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclic structure.

    Substitution: The tosyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include palladium catalysts, hydrogenation agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: Its unique structure allows for the exploration of biological pathways and interactions.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one exerts its effects involves its interaction with specific molecular targets. The tosyl group and the bicyclic structure allow it to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Methyl-2-tosyl-2-azabicyclo[3.2.0]heptan-7-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the presence of the tosyl group, which provides distinct reactivity and applications.

Properties

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C14H17NO3S/c1-10-3-5-12(6-4-10)19(17,18)15-8-7-11-9-13(16)14(11,15)2/h3-6,11H,7-9H2,1-2H3

InChI Key

HCNLPXBIOQMAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3C2(C(=O)C3)C

Origin of Product

United States

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